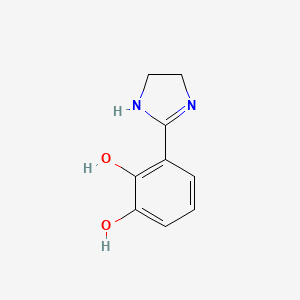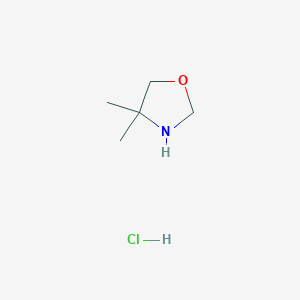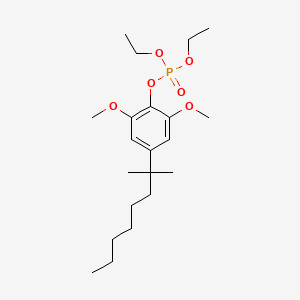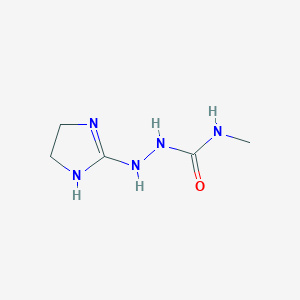
C-(5-Methoxy-1-methyl-1H-indol-2-yl)-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C-(5-Methoxy-1-methyl-1H-indol-2-yl)-methylamine is a chemical compound with the molecular formula C11H14N2O It is an indole derivative, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 1-position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of C-(5-Methoxy-1-methyl-1H-indol-2-yl)-methylamine typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyindole, which is commercially available or can be synthesized from 5-methoxyaniline.
Methylation: The 5-methoxyindole undergoes methylation at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.
Formylation: The resulting 1-methyl-5-methoxyindole is then formylated at the 2-position using a formylating agent like formic acid or formamide.
Reduction: The formyl group is reduced to a methylamine group using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the methoxy group or the indole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the indole ring or the methylamine group. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the methoxy group or the indole nitrogen. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.
Reduction: Formation of indole-2-methylamine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
科学的研究の応用
C-(5-Methoxy-1-methyl-1H-indol-2-yl)-methylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of indole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of C-(5-Methoxy-1-methyl-1H-indol-2-yl)-methylamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation. The exact pathways depend on the specific biological context and the target molecules involved.
類似化合物との比較
C-(5-Methoxy-1-methyl-1H-indol-2-yl)-methylamine can be compared with other indole derivatives:
Similar Compounds: Examples include 5-methoxyindole, 1-methylindole, and 2-methylindole.
Uniqueness: The presence of both the methoxy and methyl groups at specific positions on the indole ring gives this compound unique chemical and biological properties, distinguishing it from other indole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
130445-56-6 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC名 |
(5-methoxy-1-methylindol-2-yl)methanamine |
InChI |
InChI=1S/C11H14N2O/c1-13-9(7-12)5-8-6-10(14-2)3-4-11(8)13/h3-6H,7,12H2,1-2H3 |
InChIキー |
ULZISDNETJRHEW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine](/img/structure/B12834720.png)





![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)
![4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine](/img/structure/B12834756.png)





